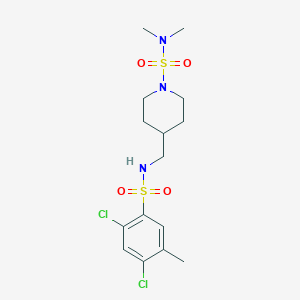

4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

This compound features a piperidine core functionalized with two sulfonamide groups: one linked to a 2,4-dichloro-5-methylphenyl moiety and the other to a dimethylamine group.

Properties

IUPAC Name |

4-[[(2,4-dichloro-5-methylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23Cl2N3O4S2/c1-11-8-15(14(17)9-13(11)16)25(21,22)18-10-12-4-6-20(7-5-12)26(23,24)19(2)3/h8-9,12,18H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKDMJMVZRFQPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies highlighting its pharmacological properties.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-methylphenylsulfonamide with N,N-dimethylpiperidine under appropriate conditions. The resulting sulfonamide derivatives are characterized by their unique structural features, which contribute to their biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity :

-

COX Inhibition :

- Compounds similar to this sulfonamide have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Selective COX-2 inhibitors have shown potential in reducing inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs .

- Anti-inflammatory Properties :

Case Study 1: Antibacterial Efficacy

In a comparative study, several derivatives of sulfonamides were tested for their antibacterial efficacy. The results indicated that certain compounds exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics such as ceftriaxone. For example, derivatives showed up to 97% inhibition against MRSA strains at low concentrations .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 7g | 0.5 | MRSA |

| 7a | 1.0 | E. coli |

| 7i | 0.8 | K. pneumoniae |

Case Study 2: COX-2 Inhibition

Research focused on the COX-2 inhibitory activity of related sulfonamide compounds revealed IC50 values ranging from 0.10 to 0.31 µM, indicating potent selectivity over COX-1 . This selectivity is crucial for minimizing adverse effects associated with traditional NSAIDs.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.10 | 132 |

| Compound B | 0.25 | 31 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Piperidine-Based Sulfonamides

N-(4-((4,4-Dimethylpiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (14) ():

This compound shares a piperidine-sulfonamide scaffold but incorporates a 5-nitrofuran carboxamide. The nitro group may confer redox activity, differing from the target compound’s chloro-methylphenyl group. Synthetic routes involve sulfonylation of piperidine derivatives, suggesting shared methodologies .- W-18 and W-15 (): These 2-piperidinylidene sulfonamides feature phenylethyl and chlorophenyl groups. W-18’s nitro substituent contrasts with the target’s dichloro-methyl group, likely altering receptor selectivity (e.g., opioid vs. cannabinoid receptors). The piperidinylidene backbone in W-15 introduces conformational rigidity absent in the target compound .

2.2. Heterocyclic and Substituted Aryl Sulfonamides

2-Chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzene sulfonamide (13p) ():

This herbicidal agent combines a dihydropyrimidinyl group with fluorinated aryl substituents. The trifluoromethyl group enhances electronegativity and metabolic resistance compared to the target’s dichlorophenyl group, which prioritizes hydrophobic interactions .- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide (): A pyrimidine-based sulfonamide with fluorophenyl and hydroxymethyl groups.

2.3. Ferrocene-Sulfonamide Hybrids** ():

Derivatives like 13a and 13b incorporate ferrocene (iron-based) cores with sulfonamide and trimethylsilyl groups. These compounds exhibit unique electrochemical properties due to the metallocene structure, unlike the purely organic target compound. The trimethylsilyl groups in 13a and 13b enhance steric bulk compared to the target’s dichlorophenyl group .

Pharmacological and Physicochemical Implications

Key Research Findings

- Cannabinoid Receptor Interactions: highlights that sulfonamide substituents influence cannabinoid receptor subtype selectivity. The target compound’s dichlorophenyl group may mimic HU-210’s preference for CB1, while W-18’s nitro group could resemble WIN 55212-2’s CB2 affinity .

- Synthetic Accessibility : Piperidine sulfonamides like the target compound and 14 () are synthesized via sulfonyl chloride-amine reactions, offering scalability. Ferrocene derivatives () require specialized metallation steps, limiting practicality .

- Biological Activity : Chlorinated aryl groups (target, 13p) correlate with antimicrobial or herbicidal activity, whereas nitro groups (W-18) are linked to opioid receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.